N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide
Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazolidine derivative that has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide is not fully understood. However, it has been suggested that it may act through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and glucose metabolism.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to exhibit antioxidant properties by reducing oxidative stress and lipid peroxidation. Furthermore, it has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels.
Advantages and Limitations for Lab Experiments
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits potent pharmacological properties, making it a useful tool for investigating various biological processes. However, its limitations include its potential toxicity and lack of specificity, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for research involving N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide. One potential area of investigation is its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, it may be useful in the treatment of cardiovascular diseases, including atherosclerosis and hypertension. Furthermore, further studies are needed to elucidate its mechanism of action and to develop more specific analogs with improved pharmacological properties.
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antidiabetic properties. Additionally, it has been investigated for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c1-9(2,3)6-7(12)11-8-10-4-5-13-8/h4-6H2,1-3H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOGWHZBGUBICX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NCCS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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